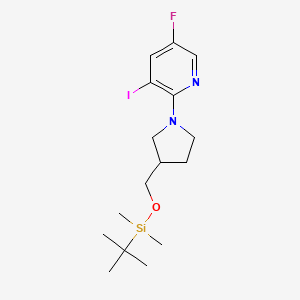
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide
Descripción general
Descripción
“N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide” is a chemical compound with the empirical formula C22H38ClN3O2Si and a molecular weight of 440.09 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(C)C(=O)Nc1ccc(CN2CCC(COSi(C)C(C)(C)C)C2)nc1Cl . This indicates that the compound contains a pyridine ring with a chlorine atom and an amide group attached. It also has a pyrrolidine ring with a tert-butyldimethylsilyloxy group attached. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Molecular Structure Analysis
- The molecular structure of related compounds contains various moieties like pivalamide and pyridin, which are not planar and show interesting conformation stabilized by intramolecular hydrogen bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Lithiation and Chemical Reactivity
- Lithiation studies on derivatives of this compound reveal complex reactions with various electrophiles, leading to substituted derivatives. This is significant for chemical synthesis and drug development (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Electrophoretic Separation
- Research on related substances involved in electrophoretic separation techniques, which is crucial for analytical chemistry and quality control (Ye, Huang, Li, Xiang, & Xu, 2012).
Polymer Science
- Studies in polymer science explore the use of compounds with similar structures in synthesizing polyimides with unique properties like low dielectric constants, high glass transition temperatures, and excellent solubility (Chern, Twu, & Chen, 2009).
Synthesis and Biological Activity
- The synthesis and biological activity of related compounds have been explored, particularly in the context of TRPV1 antagonists and other pharmaceutical applications (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
Glycine Transporter Inhibitors
- Research on similar compounds involves their role as glycine transporter inhibitors, a key area in neuroscience and pharmacology (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-[[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]methyl]-2-chloropyridin-4-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38ClN3O2Si/c1-21(2,3)20(27)25-18-9-11-24-19(23)17(18)14-26-12-10-16(13-26)15-28-29(7,8)22(4,5)6/h9,11,16H,10,12-15H2,1-8H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWNFIDIKYSBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)CN2CCC(C2)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38ClN3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674062 | |
| Record name | N-(3-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloropyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide | |
CAS RN |
1186310-83-7 | |
| Record name | N-[2-Chloro-3-[[3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]methyl]-4-pyridinyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-{[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]methyl}-2-chloropyridin-4-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)


![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)





![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)

![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440375.png)

